N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736893
InChI: InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(9-11)16(22)20-17(23)19-15-8-4-7-14(10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)
SMILES: CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol

N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide

CAS No.:

Cat. No.: VC0736893

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide -

Specification

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
IUPAC Name N-[(3-acetamidophenyl)carbamothioyl]-3-methylbenzamide
Standard InChI InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(9-11)16(22)20-17(23)19-15-8-4-7-14(10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)
Standard InChI Key NRDGMUSNMFIQSO-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator